molecular formula C10H22O2 B12567864 2-Butyl-2-(propan-2-yl)propane-1,3-diol CAS No. 299171-88-3

2-Butyl-2-(propan-2-yl)propane-1,3-diol

Cat. No.: B12567864
CAS No.: 299171-88-3
M. Wt: 174.28 g/mol
InChI Key: AQHPICNWFNXTGE-UHFFFAOYSA-N
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Description

2-Butyl-2-(propan-2-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O2 It is a type of diol, which means it contains two hydroxyl (-OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(propan-2-yl)propane-1,3-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a carbonyl compound to form the desired diol. The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk polycondensation processes. This method allows for the large-scale production of the compound, which is essential for its application in various industries. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(propan-2-yl)propane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can result in the formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-Butyl-2-(propan-2-yl)propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-(propan-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-2-(propan-2-yl)propane-1,3-diol is unique due to its specific alkyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other diols may not be suitable.

Properties

CAS No.

299171-88-3

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

2-butyl-2-propan-2-ylpropane-1,3-diol

InChI

InChI=1S/C10H22O2/c1-4-5-6-10(7-11,8-12)9(2)3/h9,11-12H,4-8H2,1-3H3

InChI Key

AQHPICNWFNXTGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)(CO)C(C)C

Origin of Product

United States

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